Heparinsodiumsalt Heparinsodiumsalt Semuloparin is an ultralow-molecular-weight heparin (ULMWH) (Mw: 2000-3000 daltons)consisting of a polydisperse mixture of oligomeric heparin fragments with potential anticoagulant activity. Ultralow-molecular-weight heparin AVE5026 binds to and activates antithrombin III (ATIII), which may result in the inhibition of activated factor Xa and, to a much lesser extent, factor IIa (thrombin) and so the inhibition of fibrin formation. Compared to low-molecular-weight heparins (LMWHs), AVE5026 exhibits an even higher ratio of anti-Factor Xa to anti-Factor IIa activity (>30:1). Compared to unfractionated heparins, the use of LMWHs is associated with lower incidences of major bleeding, osteoporosis and heparin-induced thrombocytopenia. Like LMWHs, this agent may inhibit tumor growth by regulating angiogenesis and apoptosis. AVE5026 is prepared by partial depolymerization of unfractionated porcine mucosal heparin.
Heparin is a sulfur-rich glycosaminoglycan with anticoagulant property. Heparin binds to antithrombin III to form a heparin-antithrombin III complex. The complex binds to and irreversibly inactivates thrombin and other activated clotting factors, such as factors IX, X, XI, and XII, thereby preventing the polymerization of fibrinogen to fibrin and the subsequent formation of clots.
Tinzaparin is a low molecular weight heparin (LMWH), obtained by controlled enzymatic depolymerization of heparin from porcine intestinal mucosa, with antithrombotic properties. Tinzaparin is a potent inhibitor of several activated coagulation factors, especially Factors Xa and IIa (thrombin); its primary activity is mediated through the plasma protease inhibitor antithrombin. In addition, this agent may inhibit angiogenesis through: 1) competitive binding of the heparin-binding sites on endothelial cells for the proangiogenic cytokines vascular endothelial growth factor (VEGF) and beta-fibroblast growth factor (beta-FGF) and 2) increasing the release of tissue factor pathway inhibitor (TFPI), a negative regulator of angiogenesis.
Brand Name: Vulcanchem
CAS No.: 9005-49-6
VCID: VC0529857
InChI: InChI=1S/C12H21NO20S3/c14-4-3(13-34(20,21)22)11(19)30-2(1-29-35(23,24)25)7(4)31-12-9(33-36(26,27)28)6(16)5(15)8(32-12)10(17)18/h2-9,11-16,19H,1H2,(H,17,18)(H,20,21,22)(H,23,24,25)(H,26,27,28)/t2-,3-,4-,5+,6+,7-,8-,9-,11+,12-/m1/s1
SMILES: C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O
Molecular Formula: C26H42N2O37S5
Molecular Weight: 1134.9 g/mol

Heparinsodiumsalt

CAS No.: 9005-49-6

Inhibitors

VCID: VC0529857

Molecular Formula: C26H42N2O37S5

Molecular Weight: 1134.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Heparinsodiumsalt - 9005-49-6

CAS No. 9005-49-6
Product Name Heparinsodiumsalt
Molecular Formula C26H42N2O37S5
Molecular Weight 1134.9 g/mol
IUPAC Name (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C12H21NO20S3/c14-4-3(13-34(20,21)22)11(19)30-2(1-29-35(23,24)25)7(4)31-12-9(33-36(26,27)28)6(16)5(15)8(32-12)10(17)18/h2-9,11-16,19H,1H2,(H,17,18)(H,20,21,22)(H,23,24,25)(H,26,27,28)/t2-,3-,4-,5+,6+,7-,8-,9-,11+,12-/m1/s1
Standard InChIKey HTTJABKRGRZYRN-UHFFFAOYSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)NS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O
Impurities ...preparations may contain small amounts of other glycosaminoglycans
SMILES C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O
Appearance Solid powder
Colorform White or pale-colored amorphous powde
Physical Description Solid
Description Semuloparin is an ultralow-molecular-weight heparin (ULMWH) (Mw: 2000-3000 daltons)consisting of a polydisperse mixture of oligomeric heparin fragments with potential anticoagulant activity. Ultralow-molecular-weight heparin AVE5026 binds to and activates antithrombin III (ATIII), which may result in the inhibition of activated factor Xa and, to a much lesser extent, factor IIa (thrombin) and so the inhibition of fibrin formation. Compared to low-molecular-weight heparins (LMWHs), AVE5026 exhibits an even higher ratio of anti-Factor Xa to anti-Factor IIa activity (>30:1). Compared to unfractionated heparins, the use of LMWHs is associated with lower incidences of major bleeding, osteoporosis and heparin-induced thrombocytopenia. Like LMWHs, this agent may inhibit tumor growth by regulating angiogenesis and apoptosis. AVE5026 is prepared by partial depolymerization of unfractionated porcine mucosal heparin.
Heparin is a sulfur-rich glycosaminoglycan with anticoagulant property. Heparin binds to antithrombin III to form a heparin-antithrombin III complex. The complex binds to and irreversibly inactivates thrombin and other activated clotting factors, such as factors IX, X, XI, and XII, thereby preventing the polymerization of fibrinogen to fibrin and the subsequent formation of clots.
Tinzaparin is a low molecular weight heparin (LMWH), obtained by controlled enzymatic depolymerization of heparin from porcine intestinal mucosa, with antithrombotic properties. Tinzaparin is a potent inhibitor of several activated coagulation factors, especially Factors Xa and IIa (thrombin); its primary activity is mediated through the plasma protease inhibitor antithrombin. In addition, this agent may inhibit angiogenesis through: 1) competitive binding of the heparin-binding sites on endothelial cells for the proangiogenic cytokines vascular endothelial growth factor (VEGF) and beta-fibroblast growth factor (beta-FGF) and 2) increasing the release of tissue factor pathway inhibitor (TFPI), a negative regulator of angiogenesis.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Hygroscopic; ampuled solution may be stored at room temperature for at least 12 months /Sodium salt/
Solubility Soluble in water; insoluble in alcohol, benzene, acetone, chloroform, and ether
1.08e+01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Heparin; Adomiparin; Bemiparin; Certoparin; Dalteparin; Eparina; Fraxiparin; M118; M-118; M 118; Nadroparine; Parvoparin; Thromboliquine;
Reference 1: Erickson M, Hiebert LM, Carr AP, Stickney JD. Effect of oral administration of unfractionated heparin (UFH) on coagulation parameters in plasma and levels of urine and fecal heparin in dogs. Can J Vet Res. 2014 Jul;78(3):193-201. PubMed PMID: 24982550; PubMed Central PMCID: PMC4068410.
2: Barrowcliffe TW. History of heparin. Handb Exp Pharmacol. 2012;(207):3-22. doi: 10.1007/978-3-642-23056-1_1. PubMed PMID: 22566218.
3: Hemker HC. A century of heparin: past, present and future. J Thromb Haemost. 2016 Dec;14(12):2329-2338. doi: 10.1111/jth.13555. Epub 2016 Dec 16. PubMed PMID: 27862941.
4: Casu B, Naggi A, Torri G. Re-visiting the structure of heparin. Carbohydr Res. 2015 Feb 11;403:60-8. doi: 10.1016/j.carres.2014.06.023. Epub 2014 Jul 3. Review. PubMed PMID: 25088334.
5: Chan KE, Thadhani RI, Maddux FW. No difference in bleeding risk between subcutaneous enoxaparin and heparin for thromboprophylaxis in end-stage renal disease. Kidney Int. 2013 Sep;84(3):555-61. doi: 10.1038/ki.2013.152. Epub 2013 May 15. PubMed PMID: 23677243.
6: Deep venous thrombosis and pulmonary embolism. Part 1. Initial treatment: usually a low-molecular-weight heparin. Prescrire Int. 2013 Apr;22(137):99-101, 103-4. Review. PubMed PMID: 23662321.
7: Alyahya R, Sudha T, Racz M, Stain SC, Mousa SA. Anti-metastasis efficacy and safety of non-anticoagulant heparin derivative versus low molecular weight heparin in surgical pancreatic cancer models. Int J Oncol. 2015 Mar;46(3):1225-31. doi: 10.3892/ijo.2014.2803. Epub 2014 Dec 19. PubMed PMID: 25530018.
8: Ang E. Unfractionated heparin versus low-molecular-weight heparin for avoiding heparin-induced thrombocytopenia in postoperative patients. Clin Nurse Spec. 2013 Sep-Oct;27(5):229-30. doi: 10.1097/NUR.0b013e3182a0ba2b. Review. PubMed PMID: 23942101.
9: Walenga JM, Lyman GH. Evolution of heparin anticoagulants to ultra-low-molecular-weight heparins: a review of pharmacologic and clinical differences and applications in patients with cancer. Crit Rev Oncol Hematol. 2013 Oct;88(1):1-18. doi: 10.1016/j.critrevonc.2013.06.007. Epub 2013 Jul 12. Review. PubMed PMID: 23849978.
10: Pasquale LD, Ferneini EM. Heparin and Lovenox: What the Oral and Maxillofacial Surgeon Needs to Know. Oral Maxillofac Surg Clin North Am. 2016 Nov;28(4):507-513. doi: 10.1016/j.coms.2016.06.008. Epub 2016 Sep 10. Review. PubMed PMID: 27624773.
11: Hirsh J, Warkentin TE, Shaughnessy SG, Anand SS, Halperin JL, Raschke R, Granger C, Ohman EM, Dalen JE. Heparin and low-molecular-weight heparin: mechanisms of action, pharmacokinetics, dosing, monitoring, efficacy, and safety. Chest. 2001 Jan;119(1 Suppl):64S-94S. Review. PubMed PMID: 11157643.
12: Ye H, Toby TK, Sommers CD, Ghasriani H, Trehy ML, Ye W, Kolinski RE, Buhse LF, Al-Hakim A, Keire DA. Characterization of currently marketed heparin products: key tests for LMWH quality assurance. J Pharm Biomed Anal. 2013 Nov;85:99-107. doi: 10.1016/j.jpba.2013.06.033. Epub 2013 Jul 16. PubMed PMID: 23917037.
13: Riaz IB, Asawaeer M, Riaz H, Gabriel WM, Tabash IK, Bilal J, Alpert JS. Optimal anticoagulation duration of unfractionated and low molecular weight heparin in non-ST elevation acute coronary syndrome: a systematic review of the literature. Int J Cardiol. 2014 Dec 15;177(2):461-6. doi: 10.1016/j.ijcard.2014.09.105. Epub 2014 Sep 30. Review. PubMed PMID: 25443247.
14: Zhao D, Sang Q, Cui H. Preparation and evaluation a new generation of low molecular weight heparin. Biomed Pharmacother. 2016 Apr;79:194-200. doi: 10.1016/j.biopha.2016.02.021. Epub 2016 Mar 9. PubMed PMID: 27044828.
15: Warkentin TE, Levine MN, Hirsh J, Horsewood P, Roberts RS, Gent M, Kelton JG. Heparin-induced thrombocytopenia in patients treated with low-molecular-weight heparin or unfractionated heparin. N Engl J Med. 1995 May 18;332(20):1330-5. PubMed PMID: 7715641.
16: Dluha J, Sivak S, Kurca E, Dusenka R, Kalmarova K, Turcanova Koprusakova M, Kantorova E, Nosal V. The safety and efficacy of Heparin and Nadroparin compared to placebo in acute ischemic stroke - pilot study. Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub. 2016 Dec;160(4):543-548. doi: 10.5507/bp.2016.042. Epub 2016 Sep 19. PubMed PMID: 27646496.
17: Masuko S, Linhardt RJ. Chemoenzymatic synthesis of the next generation of ultralow MW heparin therapeutics. Future Med Chem. 2012 Mar;4(3):289-96. doi: 10.4155/fmc.11.185. Review. PubMed PMID: 22393937; PubMed Central PMCID: PMC3320513.
18: Phung OJ, Kahn SR, Cook DJ, Murad MH. Dosing frequency of unfractionated heparin thromboprophylaxis: a meta-analysis. Chest. 2011 Aug;140(2):374-381. doi: 10.1378/chest.10-3084. Epub 2011 Feb 24. Erratum in: Chest. 2015 Nov;148(5):1363. PubMed PMID: 21349929.
19: Cassinelli G, Naggi A. Old and new applications of non-anticoagulant heparin. Int J Cardiol. 2016 Jun;212 Suppl 1:S14-21. doi: 10.1016/S0167-5273(16)12004-2. Review. PubMed PMID: 27264866.
20: Guler T, Polat ZA, Yayci E, Atacag T, Cetin A. Effects of low molecular weight heparins and unfractionated heparin on viability of human umbilical vein endothelial cells. Arch Gynecol Obstet. 2013 Feb;287(2):217-22. doi: 10.1007/s00404-012-2558-1. Epub 2012 Sep 18. PubMed PMID: 22987257.
PubChem Compound 9812414
Last Modified Nov 11 2021
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